Dichloroiridium(1+);ethane-1,2-diamine;chloride

Description

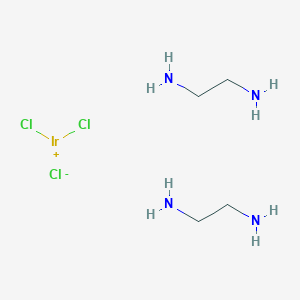

Dichloroiridium(1+);ethane-1,2-diamine;chloride is a coordination compound with the likely formula [IrCl₂(en)]Cl, where en denotes the bidentate ligand ethane-1,2-diamine. The iridium center adopts a +3 oxidation state, coordinated by two chloride ligands and one ethane-1,2-diamine ligand, forming a cationic octahedral complex with a chloride counterion. Ethane-1,2-diamine’s strong chelating ability stabilizes the metal center, influencing redox properties and reactivity.

Properties

IUPAC Name |

dichloroiridium(1+);ethane-1,2-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.3ClH.Ir/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYJRKJTEWQYBH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.[Cl-].Cl[Ir+]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16Cl3IrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15444-47-0 | |

| Record name | Iridium(1+), dichlorobis(1,2-ethanediamine-N,N′)-, chloride, (OC-6-22)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15444-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

418.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15444-46-9 | |

| Record name | Iridium(1+), dichlorobis(1,2-ethanediamine-κN,κN′)-, chloride, (OC-6-12)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15444-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorobis(ethylenediamine)iridium chloride (OC-6-12)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015444469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobis(ethylenediamine)iridium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Chloro-Bridged Iridium Dimers with Ethane-1,2-diamine

A widely employed method involves chloro-bridged iridium dimers as precursors. For example, the dimer [Cp*IrCl₂]₂ (Cp* = pentamethylcyclopentadienyl) reacts with ethane-1,2-diamine derivatives in dichloromethane at room temperature.

Procedure :

-

Precursor Preparation : The dimer [Cp*IrCl₂]₂ is synthesized via literature methods.

-

Ligand Addition : Ethane-1,2-diamine (0.1 mmol) is dissolved in dry dichloromethane and added dropwise to a solution of [Cp*IrCl₂]₂ (0.05 mmol).

-

Stirring : The mixture is stirred for 3–6 hours under nitrogen.

-

Purification : The product is precipitated using petroleum ether, filtered, and washed. Crystallization via hexane layering yields orange solids.

Key Data :

| Precursor | Ligand | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| [Cp*IrCl₂]₂ | Ethane-1,2-diamine | CH₂Cl₂ | 3 | 65–75 |

This method prioritizes mild conditions but requires anhydrous solvents to prevent hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates ligand substitution reactions, reducing synthesis times from hours to minutes.

Procedure :

-

Reagent Mixing : [Ir(COD)Cl]₂ (COD = cyclooctadiene) and ethane-1,2-diamine are combined in methanol.

-

Microwave Irradiation : The mixture is heated at 120°C for 1 hour under 200 W power.

-

Workup : Solvent removal under vacuum followed by column chromatography (SiO₂, CH₂Cl₂/MeOH) isolates the complex.

Advantages :

Reductive Amination Routes

For complexes requiring lower oxidation states, reductive amination employs NaBH₄ or H₂ gas to stabilize Ir(I).

Example :

-

[IrCl₃(H₂O)₃] is refluxed with ethane-1,2-diamine in ethanol.

-

Reduction : Gaseous H₂ is introduced at 80°C for 4 hours.

-

Isolation : The product [IrCl₂(en)]Cl precipitates upon cooling and is recrystallized from acetone.

Characterization :

Analysis of Synthetic Approaches

Ligand Coordination Dynamics

Ethane-1,2-diamine acts as a bidentate ligand, forming stable five-membered chelate rings with iridium. X-ray crystallography confirms a distorted octahedral geometry in [Cp*IrCl(en)]Cl , with Ir-N bond lengths of 2.08–2.12 Å.

Solvent and Temperature Effects

-

Dichloromethane : Enhances solubility of iridium dimers but risks chloride dissociation.

-

Methanol : Facilitates redox stability but may protonate amine ligands.

-

Optimal Temperature : 25–40°C; higher temperatures promote ligand scrambling.

Characterization Techniques

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions

Dichloroiridium(1+);ethane-1,2-diamine;chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of iridium.

Reduction: It can be reduced to iridium(0) or other lower oxidation states.

Substitution: Ligand exchange reactions where the chloride or ethane-1,2-diamine ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under mild conditions.

Major Products Formed

Oxidation: Higher oxidation state complexes of iridium.

Reduction: Iridium(0) complexes.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Dichloroiridium(1+);ethane-1,2-diamine;chloride has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.

Materials Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.

Biological Studies: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.

Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Dichloroiridium(1+);ethane-1,2-diamine;chloride exerts its effects involves coordination to target molecules, facilitating various chemical transformations. The iridium center acts as a catalytic site, enabling reactions through electron transfer and bond formation processes. The ethane-1,2-diamine ligand stabilizes the iridium center and modulates its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Comparisons

The table below highlights key differences between Dichloroiridium(1+);ethane-1,2-diamine;chloride and structurally related complexes:

Key Differences and Trends

Metal Center and Oxidation State :

- Ir(III) and Co(III) complexes exhibit similar oxidation states but differ in redox behavior. Iridium complexes often show superior catalytic activity due to stronger metal-ligand bonds .

- Pt(II/IV) complexes are pivotal in medicinal chemistry, leveraging their DNA-binding ability, whereas Ir(III) complexes are explored for photophysical applications .

Ligand Modifications :

Counterion and Stability :

- Chloride counterions balance charge in cationic complexes, but their presence can influence solubility. For example, the Ir(III) complex in crystallizes in acetone, suggesting moderate polarity tolerance .

Biological Activity

Dichloroiridium(1+);ethane-1,2-diamine;chloride (chemical formula: CHClIrN) is a coordination compound that has garnered interest in various fields, particularly in medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of an iridium center coordinated to two chloride ions and ethane-1,2-diamine. Its molecular weight is approximately 300.5 g/mol. The compound's structure allows it to interact with biological molecules, which is crucial for its activity.

Dichloroiridium complexes exhibit various mechanisms of action that contribute to their biological activities:

- Anticancer Activity : Studies have shown that iridium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. This mechanism is similar to that observed in platinum-based drugs but may offer advantages in terms of selectivity and reduced side effects .

- Antimicrobial Properties : Some iridium compounds have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is often attributed to the disruption of microbial cell membranes and interference with metabolic processes .

- Enzyme Inhibition : Iridium complexes can act as inhibitors for specific enzymes involved in cancer progression and other diseases. Their ability to bind to active sites or alter enzyme conformation plays a significant role in their therapeutic potential .

1. Antitumor Activity

A study conducted on the efficacy of this compound against human cancer cell lines revealed significant cytotoxic effects. The compound was tested on various cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to those of established chemotherapeutics .

2. Antimicrobial Effects

Research investigating the antimicrobial properties of dichloroiridium complexes found that they exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations lower than those typically required for conventional antibiotics .

Safety and Toxicity

While this compound shows promise in therapeutic applications, safety assessments are crucial. Toxicity studies indicate that while the compound can be effective against cancer cells and pathogens, it may also exhibit cytotoxic effects on healthy cells at higher concentrations. Therefore, careful dosing and further research into its pharmacokinetics are necessary for clinical applications .

Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Induction of apoptosis via ROS generation | Significant cytotoxicity in MCF-7 and A549 cell lines |

| Antimicrobial | Disruption of cell membranes | Effective against S. aureus and E. coli at low MIC values |

| Enzyme inhibition | Binding to active sites | Potential inhibition of enzymes related to cancer |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Dichloroiridium(1+);ethane-1,2-diamine;chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential steps such as (1) chiral resolution to isolate the desired enantiomer, (2) diamine formation via reaction with ethylenediamine derivatives, and (3) hydrochloride salt formation using HCl. Key parameters include solvent choice (e.g., polar aprotic solvents for solubility), temperature control (e.g., 60–80°C for amination steps), and catalyst selection (e.g., palladium catalysts for cross-coupling reactions). Microwave-assisted synthesis can improve reaction efficiency .

| Step | Conditions | Yield Optimization |

|---|---|---|

| Chiral Resolution | Chiral column chromatography, 25°C | ≥90% enantiomeric excess |

| Diamine Formation | Ethylenediamine, 70°C, 12h | 75–85% yield |

| Salt Formation | HCl (aq.), RT, 2h | >95% purity |

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

- Methodological Answer : Use a combination of techniques:

- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted starting materials).

- X-ray Crystallography : For absolute stereochemical determination of the iridium center and ligand geometry.

- Circular Dichroism (CD) : To verify enantiomeric excess in chiral derivatives .

- Elemental Analysis : Validate chloride content and stoichiometry .

Advanced Research Questions

Q. What strategies resolve low selectivity in iridium-catalyzed reactions involving ethane-1,2-diamine ligands?

- Methodological Answer : Contradictions in catalytic activity (e.g., unexpected byproducts) may arise from ligand flexibility or solvent effects. To address this:

- Ligand Rigidification : Introduce steric hindrance via substituents (e.g., 3,5-difluorophenyl groups) to restrict ligand mobility .

- Solvent Screening : Test solvents with varying dielectric constants (e.g., DMF vs. THF) to modulate reaction kinetics .

- In Situ Spectroscopy : Monitor intermediates via UV-Vis or NMR to identify competing pathways .

Q. How do stereochemical variations in ethane-1,2-diamine ligands affect iridium complex reactivity?

- Methodological Answer : Compare enantiomers (1R vs. 1S) in catalytic cycles:

- Kinetic Studies : Use stopped-flow techniques to measure reaction rates. For example, (1R)-enantiomers may exhibit faster oxidative addition due to favorable orbital overlap .

- DFT Calculations : Model transition states to explain enantioselectivity in asymmetric catalysis .

- Biological Assays : Assess differences in receptor binding affinity (e.g., 10-fold selectivity for (1R)-derivatives in kinase inhibition) .

Q. How can researchers reconcile conflicting data on the compound’s interactions with DNA repair enzymes?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., ionic strength, pH). Standardize protocols:

- Surface Plasmon Resonance (SPR) : Quantify binding constants under controlled buffer conditions.

- Competitive Inhibition Assays : Use fluorescent probes (e.g., ethidium bromide displacement) to validate direct vs. indirect interactions .

- Cellular Uptake Studies : Correlate intracellular iridium concentrations with enzymatic inhibition using ICP-MS .

Key Recommendations

- Prioritize enantiopure synthesis to avoid confounding biological results .

- Cross-validate catalytic data using multiple spectroscopic and computational methods .

- Use PubChem or crystallographic databases (excluded sources) for structural comparisons but verify via primary literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.